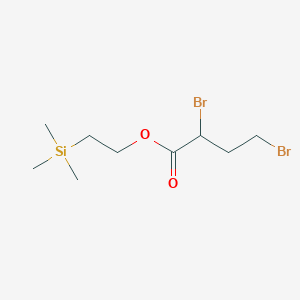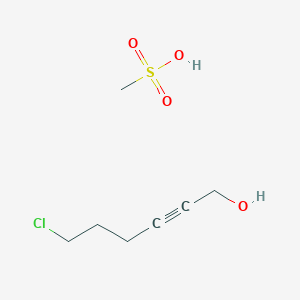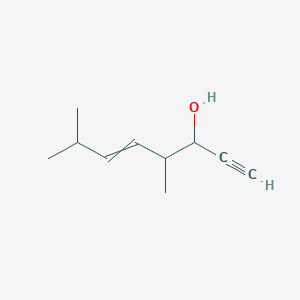![molecular formula C14H22N6OS B14393952 N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-79-3](/img/structure/B14393952.png)
N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a urea backbone with diethyl and purinyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps:
Formation of the Purinyl Intermediate: The synthesis begins with the preparation of the purinyl intermediate, which involves the reaction of a suitable purine derivative with a thiol compound to introduce the sulfanyl group.
Urea Formation: The next step involves the reaction of the purinyl intermediate with diethylamine and a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the purinyl or urea moieties.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purinyl or urea derivatives.
Substitution: New alkyl or aryl substituted urea compounds.
Applications De Recherche Scientifique
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purinyl moiety can interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in cellular processes. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-N’-{4-[(1H-purin-6-yl)sulfanyl]butyl}urea: Similar structure but with a different purinyl derivative.
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)oxy]butyl}urea: Contains an oxy group instead of a sulfanyl group.
Uniqueness
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties.
Propriétés
Numéro CAS |
88090-79-3 |
|---|---|
Formule moléculaire |
C14H22N6OS |
Poids moléculaire |
322.43 g/mol |
Nom IUPAC |
1,1-diethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C14H22N6OS/c1-3-20(4-2)14(21)15-7-5-6-8-22-13-11-12(17-9-16-11)18-10-19-13/h9-10H,3-8H2,1-2H3,(H,15,21)(H,16,17,18,19) |
Clé InChI |
ZFRVQBDLCSREDU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)

![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
